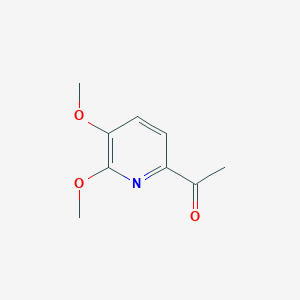

1-(5,6-Dimethoxypyridin-2-yl)ethanone

Description

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a pyridine derivative characterized by a ketone group (ethanone) attached to the pyridin-2-yl ring, with methoxy substituents at the 5- and 6-positions. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol, and it is cataloged under CAS number 1203499-03-9 . This compound is commercially available in purities up to 98% and is utilized in pharmaceutical and synthetic chemistry research, as evidenced by its inclusion in chemical catalogs .

Propriétés

IUPAC Name |

1-(5,6-dimethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEPIRBDNGNMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673580 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-03-9 | |

| Record name | 1-(5,6-Dimethoxy-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Halogenation and Metal-Halogen Exchange

One robust method involves starting from 2,3-dimethoxypyridine derivatives, followed by selective bromination and metal-halogen exchange to introduce the ethanone group:

Step 1: Preparation of 2,3-dimethoxy-4-hydroxypyridine

Starting from 2,3-dimethoxypyridine, lithiation with n-butyl lithium and treatment with trimethylborate followed by oxidation with peracetic acid yields 2,3-dimethoxy-4-hydroxypyridine as an intermediate.Step 2: Selective Bromination

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS), producing 5-bromo-2,3-dimethoxypyridin-4-ol.Step 3: Protection of Hydroxyl Groups

The hydroxyl group is protected as a methoxymethyl ether to stabilize the intermediate for further reactions.Step 4: Halogen Dance Rearrangement

The bromine substituent is rearranged from the 5-position to the 6-position via a ‘halogen dance’ reaction using lithium diisopropylamide (LDA) and catalytic bromine.Step 5: Metal-Halogen Exchange and Acylation

Treatment with n-butyl lithium at low temperature (-78 °C) effects metal-halogen exchange at the 2-position, which is then trapped with a suitable aldehyde or acylating agent. Subsequent oxidation (e.g., with Dess–Martin periodinane) converts the intermediate alcohol to the ethanone, yielding 1-(5,6-dimethoxypyridin-2-yl)ethanone.Step 6: Deprotection

Finally, acid-mediated deprotection (e.g., trifluoroacetic acid) removes the methoxymethyl protecting groups to afford the target compound.

This synthetic route is exemplified in the preparation of atpenin A5 derivatives and related compounds, demonstrating moderate to good yields and regioselectivity.

Direct Acylation of 5,6-Dimethoxypyridin-2-yl Precursors

Another approach involves direct acylation of the 5,6-dimethoxypyridin-2-yl intermediate:

Starting from 5,6-dimethoxypyridin-2-amine or related derivatives, Friedel–Crafts type acylation or other electrophilic substitution methods can be employed to introduce the ethanone group at the 2-position.

Catalysts such as Lewis acids may be used to facilitate the acylation.

The reaction conditions are optimized to prevent demethylation or side reactions on the methoxy groups.

This method is less commonly detailed but is a plausible alternative route for the preparation of this compound.

Phase-Transfer Catalyzed Etherification and Subsequent Functionalization

A patent discloses a related synthetic method involving etherification of hydroxylated pyridine derivatives under phase-transfer catalysis conditions:

2,6-Resorcylic acid is reacted with sodium hydroxide and a phase-transfer catalyst (e.g., quaternary ammonium salts or crown ethers) in organic solvents such as benzene, tetrahydrofuran, or ethanol.

The reaction with 4,6-dimethoxy-2-methanesulfonyl pyrimidine under reflux leads to ether formation at the pyridinyl positions.

Subsequent hydrogenation and purification steps yield pyridinyl ketone derivatives.

Although this method is more focused on bis-substituted sodium benzoate derivatives, the approach highlights the utility of phase-transfer catalysts and controlled reaction conditions to obtain methoxypyridinyl ketones.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Halogenation + Metal-Halogen Exchange | Bromination → Halogen dance → Lithiation → Acylation → Oxidation → Deprotection | Use of NBS, LDA, n-BuLi, DMP, TFA; low temp (-78 °C) | Moderate to good | High regioselectivity; multi-step but well-established |

| Direct Acylation | Acylation of pyridinyl amine or derivative | Lewis acid catalysis, controlled temperature | Not widely reported | Simpler but less documented; risk of side reactions |

| Phase-Transfer Catalysis Etherification | Etherification with phase-transfer catalyst, hydrogenation | Reflux in organic solvents, phase-transfer catalysts | ~70% recovery | Industrially scalable; uses accessible reagents |

Research Findings and Analytical Data

The halogenation and metal-halogen exchange method provides good control over regioselectivity, crucial for obtaining the 2-position substitution without affecting the methoxy groups at 5 and 6.

Protection of hydroxyl groups as methoxymethyl ethers prevents side reactions during lithiation and oxidation steps.

The use of Dess–Martin periodinane (DMP) for oxidation is preferred due to mild conditions and high selectivity.

Phase-transfer catalysis methods offer safer and more industrially feasible routes by avoiding hazardous reagents like sodium hydride and simplifying purification steps.

Analytical confirmation of the compound includes ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to verify the presence of methoxy groups, pyridine ring, and ethanone moiety.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5,6-Dimethoxypyridin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromyl chloride.

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone are found in drug development and pharmacology. Research indicates that this compound may serve as a precursor or active component in the synthesis of new pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Case Study: Orexin Receptor Antagonists

One notable application involves the development of selective orexin 2 receptor antagonists. A derivative of this compound has been utilized in creating a compound known as MK-1064. This compound has shown promise in treating conditions such as insomnia and other sleep disorders by modulating orexin signaling pathways.

The biological activity of this compound is attributed to its structural features. Studies have demonstrated that compounds with pyridine rings often exhibit:

- Antioxidant Properties : The methoxy substitutions enhance the compound's ability to scavenge free radicals.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of specific biochemical pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, including:

- Alkylation Reactions : Using appropriate alkylating agents to introduce the ethanone group.

- Pyridine Derivatives : Starting from substituted pyridines to achieve the desired methoxy substitutions.

Comparison with Related Compounds

A comparison table of structurally similar compounds illustrates the unique properties and potential applications of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Potentially lower lipophilicity |

| 1-(3-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Different biological activity profile |

| 4-(5,6-Dimethoxypyridin-2-yl)phenol | Pyridine attached to a phenolic group | Enhanced antioxidant properties |

| 5-Bromo-6-methoxypyridin-2(3H)-one | Bromo substitution at position 5 | Increased reactivity in nucleophilic substitutions |

The distinct positioning of the methoxy groups in this compound contributes to its unique biological activities compared to its analogs .

Mécanisme D'action

The mechanism by which 1-(5,6-Dimethoxypyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl or chloro groups. For example, the dichloro derivative (C₇H₅Cl₂NO) exhibits higher molecular weight (190.03 vs. 181.19) and reduced solubility due to chlorine's electron-withdrawing nature .

- Positional Isomerism: The trimethoxy analogue (C₁₀H₁₃NO₄) demonstrates how additional methoxy groups and substitution at pyridin-3-yl alter electronic distribution and steric effects .

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (in the target compound) donate electrons via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) deactivate the ring, directing reactions to specific positions .

- Reactivity of the Ethanone Group: The ketone moiety in all analogues is susceptible to nucleophilic addition. Substituents influence reaction rates; for example, electron-withdrawing groups (e.g., chlorine) may enhance electrophilicity at the carbonyl carbon .

Activité Biologique

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a pyridine derivative characterized by its unique structure, which includes two methoxy groups and an ethanone moiety. Its molecular formula is C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

Biological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antagonistic Effects : The compound is notably involved in the design of selective orexin 2 receptor antagonists, which have implications in sleep regulation and potential treatments for insomnia.

- Cytotoxicity and Antineoplastic Activity : Studies have shown that related compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may share similar properties .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies have assessed its binding affinity to specific receptors and enzymes, indicating a potential role in modulating biological pathways.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| MK-1064 | Orexin 2 receptor antagonist | Not specified | |

| Compound 12m | Antifibrotic | 45.69 | |

| Compound 12q | Antifibrotic | 45.81 |

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Orexin Receptor Antagonism : In preclinical studies, compounds designed based on the structure of this compound demonstrated efficacy in antagonizing the orexin receptors, which are crucial for regulating sleep and wakefulness. This has led to further exploration in developing sleep aids .

- Antifibrotic Activity : In vitro evaluations of pyridine derivatives showed that specific analogs could significantly inhibit collagen expression in hepatic stellate cells, indicating potential therapeutic applications in fibrotic diseases. The IC50 values from these studies highlight the effectiveness of these compounds .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.